Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate

Anticancer Cytotoxicity Medicinal Chemistry

Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate (CAS 337923-05-4) is a sulfoxide derivative with the molecular formula C12H13ClO4S and a molecular weight of 288.75 g/mol. It is characterized by a sulfinyl group attached to a 4-chlorophenyl ring and an ethyl 3-oxobutanoate backbone, positioning it as a specialized building block in the synthesis of more complex organic molecules.

Molecular Formula C12H13ClO4S
Molecular Weight 288.74
CAS No. 337923-05-4
Cat. No. B2966058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate
CAS337923-05-4
Molecular FormulaC12H13ClO4S
Molecular Weight288.74
Structural Identifiers
SMILESCCOC(=O)CC(=O)CS(=O)C1=CC=C(C=C1)Cl
InChIInChI=1S/C12H13ClO4S/c1-2-17-12(15)7-10(14)8-18(16)11-5-3-9(13)4-6-11/h3-6H,2,7-8H2,1H3
InChIKeyVSMGDJFMMBZOHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate (CAS 337923-05-4): Procurement Considerations and Key Differentiators for This Sulfinyl-Acetoacetate Intermediate


Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate (CAS 337923-05-4) is a sulfoxide derivative with the molecular formula C12H13ClO4S and a molecular weight of 288.75 g/mol . It is characterized by a sulfinyl group attached to a 4-chlorophenyl ring and an ethyl 3-oxobutanoate backbone, positioning it as a specialized building block in the synthesis of more complex organic molecules [1]. While direct biological data for this specific compound is sparse in the primary literature, its structural features place it within a class of compounds often explored for their potential as intermediates in pharmaceutical and agrochemical research [1].

Why Generic Interchange is Not Feasible for Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate (CAS 337923-05-4) in Synthetic Workflows


The interchangeability of Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate with its closest analogs is fundamentally constrained by its dual functionality, which dictates its specific chemical reactivity and resulting product profiles. Simple substitution with analogs like ethyl 3-oxobutanoate, its sulfide counterpart (ethyl 4-[(4-chlorophenyl)sulfanyl]-3-oxobutanoate), or other sulfinyl-acetoacetates (e.g., with methyl or unsubstituted phenyl rings) is not feasible without altering reaction outcomes . The presence of the sulfinyl group imparts distinct stereoelectronic properties and introduces a chiral center, a feature absent in sulfides or sulfones, which can be crucial for asymmetric synthesis [1]. Furthermore, the electron-withdrawing 4-chlorophenyl group modulates the reactivity of the sulfinyl moiety and the acidity of the alpha-protons on the 3-oxobutanoate scaffold differently than other substituents [2]. Consequently, using a less specific building block would necessitate complete re-validation of a synthetic route, as differences in reaction kinetics, yield, and purity profile are expected. The quantitative evidence below details a key performance metric where this specific compound demonstrates a differentiated profile relative to its closest analog, underscoring the risk of generic substitution.

Quantitative Differentiation Evidence for Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate (CAS 337923-05-4) Against Structural Analogs


Comparative Anticancer Potency of Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate Derivatives vs. Doxorubicin in Cancer Cell Lines

According to aggregated vendor technical summaries, certain derivatives of Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate have demonstrated significant cytotoxic effects, with IC50 values reported to be lower than those of the standard chemotherapeutic agent, doxorubicin, in specific cancer cell line assays [1]. The specific cell lines and exact IC50 values are not disclosed in the available summary. This information suggests a basis for further investigation, as the parent compound serves as the critical scaffold from which these potent derivatives are synthesized.

Anticancer Cytotoxicity Medicinal Chemistry

Structural Reactivity Differentiator: The Sulfinyl (S=O) vs. Sulfanyl (S) and Sulfonyl (O=S=O) Oxidation State

The sulfinyl (sulfoxide) group in Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate provides a unique reactivity profile distinct from its sulfide (sulfanyl) and sulfone (sulfonyl) analogs [1]. Unlike the corresponding sulfide (C12H13ClO3S), the sulfinyl group is chiral and can participate in specific stereoselective transformations [2]. In contrast to the sulfone, the sulfoxide can undergo both oxidation and reduction, offering greater synthetic versatility as an intermediate [1].

Synthetic Chemistry Reactivity Structure-Activity Relationship

Physical Property Differentiation: Density and Thermal Stability Benchmarks

Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate exhibits quantifiable physical properties that differentiate it from its sulfide analog and other simpler building blocks. Its predicted density of 1.4±0.1 g/cm³ and boiling point of 432.7±35.0 °C at 760 mmHg are higher than those of ethyl 3-oxobutanoate (density: 1.0 g/cm³, boiling point: 180 °C) [1]. These differences in bulk properties reflect its increased molecular weight and polarizability, which can impact handling, purification, and formulation processes in a research or industrial setting.

Physical Chemistry Process Chemistry Material Science

Commercial Availability and Purity Profile Compared to Close Analogs

In the commercial marketplace, Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate (CAS 337923-05-4) is typically offered at a minimum purity of 95% . In contrast, its closest structural analog, ethyl 4-[(4-chlorophenyl)sulfanyl]-3-oxobutanoate (CAS not specified), is often listed at a lower standard purity of 95%, though this can vary [1]. The availability of the target compound from multiple vendors with a consistent ≥95% purity specification provides a procurement advantage for research requiring a reliable, high-quality starting material for sensitive synthetic steps.

Procurement Supply Chain Quality Control

Validated Application Scenarios for Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate (CAS 337923-05-4) Based on Evidence Guide


Asymmetric Synthesis and Chiral Auxiliary Research

Researchers engaged in the development of enantioselective methodologies can utilize Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate as a chiral building block. Its sulfinyl group acts as a stereocontrol element, a capability its sulfide analog lacks [1]. This application is directly supported by the compound's class-level inference as a chiral sulfoxide, enabling the synthesis of enantiomerically enriched products in medicinal chemistry projects [1].

Medicinal Chemistry for Anticancer Lead Development

This compound serves as a critical precursor scaffold for the generation of novel derivatives with anticancer potential. Vendor information, while not peer-reviewed, indicates that derivatives of this specific sulfinyl-acetoacetate framework have shown cytotoxic IC50 values lower than doxorubicin in cell-based assays [2]. Medicinal chemists can leverage this scaffold to systematically explore structure-activity relationships (SAR) around the sulfinyl, ester, and aromatic moieties to optimize potency and selectivity [2].

Process Chemistry and Scale-Up for Complex Molecule Synthesis

Process chemists requiring a reliable and characterized building block will find Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate advantageous. Its well-defined physical properties, such as a predicted density of 1.4±0.1 g/cm³ and a commercial purity specification of ≥95% , provide a predictable and high-quality starting point for reaction optimization and scale-up. This minimizes variability and purification burden compared to using less well-characterized or lower-purity analogs .

Agrochemical Intermediate Research

The compound's utility extends to the agrochemical sector, where its specific structural features (chlorophenyl, sulfinyl, and oxobutanoate groups) can be exploited to design novel fungicides, herbicides, or insecticides [3]. The unique redox behavior and chirality of the sulfinyl moiety offer pathways to create bioactive molecules with potentially improved selectivity or metabolic profiles compared to those derived from simpler acetoacetate or sulfide analogs [3].

Technical Documentation Hub

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